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molecular formula C5H3ClN2O3 B175602 2-Chloro-4-nitropyridin-3-OL CAS No. 15128-85-5

2-Chloro-4-nitropyridin-3-OL

Cat. No. B175602
M. Wt: 174.54 g/mol
InChI Key: UWEVMHYTZHHEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362248B2

Procedure details

A solution of 2-chloro-3-pyridinol (11.3 g, 87.2 mmol) in concentrated sulfuric acid (25 mL) was cooled in an ice-bath and a 1:1 mixture of nitric acid and sulfuric acid (25 mL) was added slowly. After everything was added, solution was stirred at 0° C. for 1 hour and then at room temperature for another hour. Mixture was diluted with water and extracted with methylene chloride. Organic phases were dried over magnesium sulfate, filtered, and concentrated. Residue was purified by column chromatography on silica gel (ethyl acetate/hexane 2:1→3:1) to give 2-chloro-4-nitro-pyridin-3-ol as a tanned solid (3.58 g, 24%). 1HNMR (CDCl3, 400 MHz) δ 10.5 (s, 2H), 8.14-8.13 (d, J=5.5 Hz, 1H), 7.88-7.87 (d, J=5.5 Hz, 1H).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[N+:9]([O-])([OH:11])=[O:10]>S(=O)(=O)(O)O.O>[Cl:1][C:2]1[C:7]([OH:8])=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
ClC1=NC=CC=C1O
Name
Quantity
25 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
solution was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
ADDITION
Type
ADDITION
Details
After everything was added
WAIT
Type
WAIT
Details
at room temperature for another hour
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phases were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Residue was purified by column chromatography on silica gel (ethyl acetate/hexane 2:1→3:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.58 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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